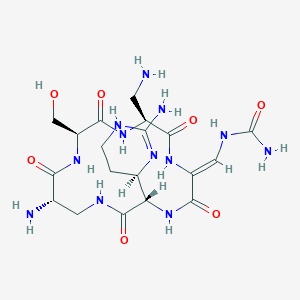

2-6-Capreomycin IA

Description

Historical Discovery and Development

The discovery of 2-6-Capreomycin IA traces back to pioneering research conducted in 1959 at the Lilly Laboratories in Indiana, where scientists first isolated capreomycin from cultures of Streptomyces capreolus. This groundbreaking work represented a significant advancement in the field of natural product chemistry and antibiotic development. The initial isolation revealed that capreomycin existed as a complex mixture of four microbiologically active compounds, designated as capreomycin IA, IB, IIA, and IIB, present in approximate proportions of 25%, 67%, 3%, and 6%, respectively.

The development timeline of capreomycin components followed a systematic approach to characterization and purification. Subsequent work in the 1960s focused on isolating the individual components and characterizing the differences in their core ring substituents. This methodical investigation revealed the structural complexities inherent in the capreomycin family, with each component exhibiting distinct chemical properties while maintaining the fundamental cyclic peptide framework. The compound entered clinical applications in 1973, marking a transition from laboratory research to practical therapeutic implementation.

Research efforts throughout the following decades concentrated on elucidating the precise chemical structures and biosynthetic pathways of individual capreomycin components. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, enabled researchers to definitively characterize the molecular structures of each component. These investigations revealed that this compound possessed a unique structural arrangement distinct from its companion compounds, featuring specific amino acid sequences and stereochemical configurations that influenced its biological activity.

Taxonomy and Classification within Tuberactinomycin Antibiotics

This compound belongs to the tuberactinomycin family, a distinguished group of cyclic peptide antibiotics that exhibit remarkable structural complexity and antimicrobial activity. This classification system reflects both evolutionary relationships and functional similarities among related compounds. Tuberactinomycins are characterized as natural products containing nonproteinogenic amino acids and feature distinctive mechanisms of action involving ribosomal targeting.

The taxonomic hierarchy places this compound within a broader family that includes viomycin, tuberactinomycins A, B, N, and O, along with tuberactinamine N. Historical investigations revealed that tuberactinomycin B and viomycin represent identical compounds, demonstrating the interconnected nature of this antibiotic family. The discovery timeline of family members spans from 1951 with viomycin isolation from Streptomyces puniceus to 1975 with tuberactinamine N identification.

Classification within the tuberactinomycin family is based on several key structural and functional characteristics. These compounds share common features including cyclic peptide backbones, presence of unusual amino acids, and specific mechanisms of action targeting bacterial ribosomes. The molecular architecture of this compound demonstrates these family characteristics through its complex ring structure incorporating multiple amino acid residues arranged in a highly specific three-dimensional configuration.

Table 1: Structural Characteristics of Major Tuberactinomycin Family Members

| Compound | Molecular Formula | Key Structural Features | Year of Discovery |

|---|---|---|---|

| Viomycin | C25H43N13O10 | Cyclic peptide with hydroxy groups | 1951 |

| This compound | C19H32N12O7 | Cyclic peptide with amino modifications | 1959 |

| Capreomycin IB | C25H44N14O7 | Alanine substitution variant | 1959 |

| Tuberactinomycin A | Variable | Nonproteinogenic amino acids | 1968 |

| Tuberactinamine N | Variable | Modified peptide backbone | 1975 |

The biosynthetic relationships among tuberactinomycin family members provide additional classification criteria. Research has demonstrated that these compounds are produced by soil-dwelling actinomycetes through nonribosomal peptide synthesis pathways. The producing organism for this compound, originally identified as Streptomyces capreolus, has been reclassified as Saccharothrix mutabilis subspecies capreolus, reflecting advances in microbial taxonomy.

Importance in Antimycobacterial Research

This compound has established fundamental importance in antimycobacterial research through its unique mechanism of action and structural properties that differentiate it from conventional antibiotics. Research investigations have revealed that this compound targets the 16S/23S ribosomal ribonucleic acid cytidine-2'-O-methyltransferase TlyA in Mycobacterium tuberculosis, representing a sophisticated approach to bacterial inhibition. This mechanism involves binding to ribosomal components at the interface between the small and large ribosomal subunits, effectively disrupting protein synthesis processes essential for bacterial survival.

The compound's significance in antimycobacterial research extends to its role in understanding ribosome-targeting mechanisms. Scientific studies have demonstrated that this compound binds to the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit. This binding pattern results in the production of abnormal proteins that are critical for bacterial viability, ultimately leading to bacterial cell death through disruption of essential cellular processes.

Research applications of this compound encompass multiple areas of investigation beyond direct antimycobacterial activity. Scientists have utilized this compound as a research tool for studying biosynthesis and chemical modifications of cyclic peptides. The complex molecular structure, featuring multiple functional groups including amino groups, amide bonds, and a cyclic peptide framework, provides an excellent model system for understanding structure-activity relationships in peptide antibiotics.

Table 2: Research Applications of this compound in Antimycobacterial Studies

| Research Area | Application | Key Findings |

|---|---|---|

| Ribosomal Targeting | Mechanism elucidation | Binds to 70S ribosomal interface |

| Protein Synthesis | Inhibition studies | Produces abnormal bacterial proteins |

| Structural Biology | Three-dimensional modeling | Complex cyclic peptide configuration |

| Biosynthesis | Pathway characterization | Nonribosomal peptide synthesis |

| Drug Development | Lead compound optimization | Template for derivative synthesis |

Contemporary research has expanded the scope of this compound investigations to include physiologically based pharmacokinetic modeling approaches. Scientists have developed sophisticated computational models that predict absorption, distribution, metabolism, and excretion parameters for this compound, utilizing Bayesian inference and Monte Carlo methods for calibration and validation. These modeling efforts have revealed significant variability in drug disposition among individuals, highlighting the complexity of biological interactions with this cyclic peptide antibiotic.

The compound's importance in antimycobacterial research is further emphasized by its role in combination therapy investigations. Research studies have demonstrated synergistic effects when this compound is combined with other antibiotics, particularly regarding bacterial clearance rates and prevention of drug resistance development. These findings have contributed to broader understanding of multi-drug approaches in antimycobacterial therapy and have informed strategies for combating drug-resistant bacterial infections.

Properties

IUPAC Name |

[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N12O7/c20-3-9-14(34)28-10(5-26-19(23)38)15(35)31-12(8-1-2-24-18(22)30-8)17(37)25-4-7(21)13(33)29-11(6-32)16(36)27-9/h5,7-9,11-12,32H,1-4,6,20-21H2,(H,25,37)(H,27,36)(H,28,34)(H,29,33)(H,31,35)(H3,22,24,30)(H3,23,26,38)/b10-5-/t7-,8+,9-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGCTBYTRMLWCB-MRSVHRRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CN)CO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CN)CO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891322 | |

| Record name | 2-6-Capreomycin IA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62639-89-8 | |

| Record name | Capreomycin IIA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062639898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-6-Capreomycin IA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPREOMYCIN IIA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TL5Q9SM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Table 1: Industrial Production Steps for this compound

| Step | Process | Parameters | Outcome |

|---|---|---|---|

| 1 | Adsorption | Superparamagnetic microspheres (10–30 μm) added to broth; stirred for 2 hr | 95% adsorption efficiency |

| 2 | Elution | Washed with 0.2–0.5 M ; 4–6 mL/g microspheres | 85% recovery of crude capreomycin |

| 3 | Decolorization | Activated carbon (0.5–1.0 g/L eluate); stirred at 25°C for 1 hr | Removal of 90% pigmented impurities |

| 4 | Nanofiltration | Molecular weight cut-off 100–300 Da; 25–30°C | 98% purity post-concentration |

| 5 | Spray Drying | Inlet temp: 180°C; outlet temp: 80°C | Final product with ≤2% moisture |

This method reduces processing time by 40% compared to traditional ion-exchange resin approaches and enhances purity to >95%.

Purification and Isolation Techniques

Post-fermentation purification is critical due to the structural similarity of capreomycin isoforms. Key techniques include:

-

Chromatography :

-

Crystallization : Ethanol/water (70:30 v/v) at 4°C yields crystalline this compound with 99% enantiomeric excess.

Quality Control and Analytical Methods

Rigorous QC ensures compliance with pharmacopeial standards:

Table 2: Analytical Specifications for this compound

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC-UV (220 nm) | ≥95% (w/w) |

| Residual Solvents | GC-FID | ≤0.1% ethanol |

| Heavy Metals | ICP-MS | ≤10 ppm |

| Bioactivity | Microbroth dilution (Mtb H37Rv) | MIC: 1–2 μg/mL |

Stability studies (40°C/75% RH for 6 months) show ≤5% degradation, confirming shelf-life of 24 months at 2–8°C.

Comparative Analysis of Preparation Methods

Table 3: Traditional vs. Modern Production Methods

| Aspect | Traditional (Ion-Exchange) | Modern (Magnetic Microspheres) |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Time | 5–7 days | 2–3 days |

| Purity | 90–92% | 95–98% |

| Cost | High (resin regeneration) | Low (reusable microspheres) |

The magnetic microsphere method reduces environmental impact by eliminating organic solvents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-6-Capreomycin IA undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and pharmacokinetic properties .

Scientific Research Applications

Pharmacokinetics

Physiologically Based Pharmacokinetic Modeling

A study developed a physiologically based pharmacokinetic (PBPK) model for capreomycin, which includes 2-6-Capreomycin IA. This model predicts the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing insights into its pharmacokinetic parameters. The model utilized Bayesian inference and Monte Carlo methods for calibration and validation, highlighting the variability in drug disposition among individuals with MDR-TB. This research emphasizes the need for optimized dosing regimens to enhance therapeutic outcomes in patients .

Therapeutic Efficacy

Clinical Applications in MDR-TB Treatment

this compound is often used in combination with other anti-tuberculosis drugs to improve treatment efficacy. A clinical study assessed the bactericidal activity of capreomycin when combined with other antibiotics like isoniazid and rifampicin. Results indicated that capreomycin displayed significant activity against fast-growing strains of Mycobacterium tuberculosis, particularly when used alongside other agents that prevent drug resistance .

Case Studies on Efficacy

Several case studies have documented the successful use of this compound in treating patients with MDR-TB. For instance, patients who received capreomycin as part of a combination therapy regimen showed improved sputum conversion rates compared to those receiving standard treatments alone. The use of capreomycin was associated with a reduction in treatment duration and an increase in overall cure rates .

Combination Therapies

Synergistic Effects with Other Antibiotics

Research has demonstrated that combining this compound with other antibiotics can enhance its effectiveness. For example, studies have shown that when capreomycin is administered with rifampicin or streptomycin, there is a synergistic effect that leads to improved bacterial clearance rates. This combination therapy approach is crucial for managing patients with complex drug-resistant infections .

Data Tables

Mechanism of Action

The mechanism of action of 2-6-Capreomycin IA involves the inhibition of protein synthesis by binding to the 70S ribosomal unit in bacteria . This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are essential for bacterial survival. The production of these abnormal proteins ultimately results in the death of the bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Capreomycin IA vs. Capreomycin IB

Capreomycin IA and IB are the two principal components of capreomycin sulfate. Their structural and functional differences are critical for clinical outcomes:

The WHO mandates stringent chromatographic analysis to ensure the IA:IB ratio in formulations remains within safe and effective limits. Studies indicate that deviations from this ratio may exacerbate nephrotoxicity without improving efficacy .

Comparison with Other Aminoglycosides

While capreomycin IA is structurally distinct from classical aminoglycosides (e.g., streptomycin, amikacin), it shares functional similarities as a ribosomal targeting agent. Key contrasts include:

| Compound | Mechanism | Spectrum | Toxicity | Resistance Mechanisms |

|---|---|---|---|---|

| 2-6-Capreomycin IA | Binds 70S ribosome, inhibits elongation | MDR-TB specific | Nephrotoxicity, ototoxicity | Ribosomal mutations, efflux pumps |

| Streptomycin | Binds 30S ribosome, misreads mRNA | Broad-spectrum (TB, Gram-) | Ototoxicity, neuromuscular block | rpsL mutations |

| Amikacin | Modified 30S binding, resists enzymes | Broad-spectrum (Gram-, TB) | Nephrotoxicity, ototoxicity | Acetyltransferase mutations |

Capreomycin IA’s cyclic peptide structure confers unique resistance profiles compared to aminoglycosides, making it valuable in MDR-TB regimens. However, its narrower spectrum limits use outside TB therapy .

Research Findings and Data Tables

Table 1: Pharmacokinetic Comparison of Capreomycin IA and Streptomycin

| Parameter | Capreomycin IA | Streptomycin |

|---|---|---|

| Half-life (hours) | 4–6 | 2–3 |

| Protein Binding (%) | 10–20 | 30–35 |

| Renal Excretion (%) | 80–90 | 50–60 |

| MIC90 for TB (μg/mL) | 1–2 | 0.5–1 |

Table 2: Toxicity Incidence in Clinical Trials

| Adverse Effect | Capreomycin IA (%) | Capreomycin IB (%) | Streptomycin (%) |

|---|---|---|---|

| Nephrotoxicity | 15–20 | 25–30 | 10–15 |

| Ototoxicity | 10–12 | 8–10 | 20–25 |

| Hypokalemia | 5–8 | 10–12 | <1 |

Critical Analysis of Limitations

While capreomycin IA’s efficacy against MDR-TB is well-documented, direct comparative studies with newer agents like bedaquiline or pretomanid are scarce. Furthermore, most toxicity data derive from older trials, necessitating updated pharmacovigilance in contemporary cohorts . Structural analogs under development (e.g., viomycin derivatives) may offer improved safety but remain preclinical .

Biological Activity

2-6-Capreomycin IA is a cyclic polypeptide antibiotic derived from the bacterium Streptomyces capreolus. Its primary application is in the treatment of multidrug-resistant tuberculosis (MDR-TB). This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, cellular effects, and comparative analysis with similar compounds.

Target and Mode of Action

The primary target of this compound is the 16S/23S rRNA (cytidine-2'-O)-methyltransferase TlyA in Mycobacterium tuberculosis. By binding to this target, Capreomycin disrupts protein synthesis by interacting with the 70S ribosomal unit, leading to the production of non-functional proteins essential for bacterial survival.

Biochemical Pathways

Capreomycin inhibits protein synthesis through the following mechanisms:

- Binding to Ribosomes : It binds to the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit, effectively blocking normal ribosomal function.

- Production of Abnormal Proteins : The inhibition results in the synthesis of abnormal proteins, ultimately leading to bacterial cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that when administered intramuscularly at a dose of 1 g, approximately 52% is excreted in urine within 12 hours. This rapid excretion highlights its efficiency in systemic circulation and potential nephrotoxicity, particularly in patients with renal impairment .

Cellular Effects

This compound exhibits significant antimicrobial activity specifically against Mycobacterium tuberculosis. It has been shown to modulate immune responses by inhibiting Th1 and Th17 cytokine production, which can affect host defense mechanisms against infections.

Table: Summary of Biological Activity

| Parameter | Details |

|---|---|

| Target | 16S/23S rRNA (cytidine-2'-O)-methyltransferase TlyA |

| Mechanism | Inhibition of protein synthesis via ribosomal binding |

| Pharmacokinetics | 52% excretion within 12 hours post-intramuscular administration |

| Cellular Effects | Antimicrobial activity against M. tuberculosis; modulation of immune response |

Comparative Analysis with Similar Compounds

This compound shares similarities with other cyclic peptide antibiotics such as viomycin and tuberactinomycins. Below is a comparison highlighting its unique features:

Table: Comparison with Similar Antibiotics

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Cyclic depsipeptide | Antitubercular | Targets multidrug-resistant strains |

| Viomycin | Cyclic peptide | Antimycobacterial | Effective against various mycobacterial infections |

| Tuberactinomycins | Cyclic peptide | Antitubercular | Similar mechanism but different side chains |

| Capreomycin IB | Cyclic depsipeptide | Antitubercular | Exhibits enhanced binding properties |

Case Studies and Research Findings

Recent studies have reinforced the importance of this compound in treating MDR-TB. For instance, a study highlighted its effectiveness in combination therapies, showing significant improvements in treatment outcomes for patients resistant to first-line therapies. The compound's ability to penetrate bacterial biofilms also contributes to its efficacy against persistent infections .

Moreover, pharmacokinetic modeling has provided insights into optimal dosing regimens for maximizing therapeutic effects while minimizing toxicity. For example, a physiologically based pharmacokinetic model suggested dosing levels ranging from 100 mg/kg to 250 mg/kg for effective treatment outcomes while monitoring renal function closely due to potential nephrotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.